molecular formula C40H53N7O6S2 B12306311 4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate

4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate

Cat. No.: B12306311
M. Wt: 792.0 g/mol
InChI Key: QWOYZJRAXNISAT-UHFFFAOYSA-N
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Description

4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate is a complex organic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring is typically synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, thiazole derivatives are studied for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool in drug discovery .

Medicine

Medically, thiazole derivatives have shown promise in treating various diseases, including infections and cancer. Their ability to inhibit specific enzymes and pathways involved in disease progression is a key area of research.

Industry

Industrially, thiazole derivatives are used in the production of dyes, fungicides, and biocides. Their chemical stability and reactivity make them suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate lies in its complex structure, which allows for multiple interactions with biological targets. This complexity enhances its potential as a therapeutic agent and a valuable tool in scientific research.

Properties

Molecular Formula

C40H53N7O6S2

Molecular Weight

792.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(4-oxidomorpholin-4-ium-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C40H53N7O6S2/c1-29(2)38-43-34(27-54-38)25-46(3)39(49)45-36(16-17-47(51)18-20-52-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)53-26-35-24-41-28-55-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)

InChI Key

QWOYZJRAXNISAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CC[N+]2(CCOCC2)[O-])C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5

Origin of Product

United States

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